molecular formula C9H9F3O3S B14260018 Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester CAS No. 255837-23-1

Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester

Cat. No.: B14260018
CAS No.: 255837-23-1
M. Wt: 254.23 g/mol
InChI Key: NEZHQSLXAUSUTO-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester is a chemical compound with the molecular formula C9H9F3O3S . It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester involves several steps. One common method includes the reaction of methanesulfonic acid with trifluoroacetic anhydride to form trifluoromethanesulfonic acid. This intermediate is then reacted with 3,4-dimethylphenol under specific conditions to yield the desired ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and 3,4-dimethylphenol, which can then participate in various biochemical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis .

Comparison with Similar Compounds

Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

(3,4-dimethylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3S/c1-6-3-4-8(5-7(6)2)15-16(13,14)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZHQSLXAUSUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OS(=O)(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479906
Record name Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255837-23-1
Record name Methanesulfonic acid, trifluoro-, 3,4-dimethylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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